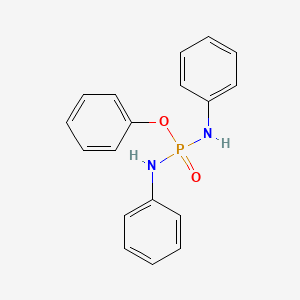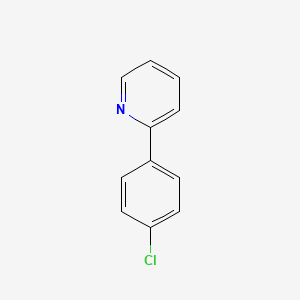
2-(4-Chlorphenyl)pyridin
Übersicht
Beschreibung
2-(4-Chlorophenyl)pyridine, also known as 2-CPP, is a synthetic compound belonging to the class of organic compounds known as pyridines. It is an aromatic compound with a molecular formula of C8H7ClN. 2-CPP is a colorless liquid, which has a strong odor and is soluble in water. It is used in various scientific research applications, such as biochemical studies and physiological studies, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Medizin
2-(4-Chlorphenyl)pyridin dient als Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Verbindungen. Seine Derivate wurden auf ihr therapeutisches Potenzial untersucht, insbesondere bei der Entwicklung neuer Medikamente mit antiviralen, entzündungshemmenden und krebshemmenden Eigenschaften .
Landwirtschaft
In der Landwirtschaft wird diese Verbindung bei der Synthese von Agrochemikalien eingesetzt. Sie trägt zur Entwicklung neuer Pestizide und Pflanzenwachstumsregulatoren bei, die den Pflanzenschutz und die Produktivität verbessern .
Materialwissenschaften
Die Derivate der Verbindung sind bei der Herstellung fortschrittlicher Materialien von Bedeutung. Sie werden bei der Produktion von Farbstoffen, fluoreszierenden Materialien und Polymeren verwendet, die Anwendungen von der industriellen Fertigung bis hin zum Technologiesektor haben .
Umweltwissenschaften
Derivate von this compound werden bei der Umweltüberwachung und -sanierung eingesetzt. Sie sind Teil der Synthese von Verbindungen, die zum Nachweis und zur Quantifizierung von Schadstoffen verwendet werden .
Analytische Chemie
Diese Chemikalie dient als Standard oder Reagenz in verschiedenen Anwendungen der analytischen Chemie. Sie ist an der Entwicklung chemometrischer Modelle und spektroskopischer Methoden zur Analyse komplexer Gemische beteiligt .
Chemische Synthese
This compound ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Es wird zur Herstellung komplexer Moleküle für Forschungs- und industrielle Zwecke verwendet, einschließlich der Synthese von heterocyclischen Verbindungen und anderen organischen Zwischenprodukten .
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives and pyrimidine scaffolds have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been found to inhibit influenza A and Coxsackie B4 virus , suggesting that 2-(4-Chlorophenyl)pyridine might also interact with similar targets to exert its effects.
Biochemical Pathways
Related compounds such as indole and pyrimidine derivatives have been found to impact a variety of biological pathways . Therefore, it is plausible that 2-(4-Chlorophenyl)pyridine may also affect similar pathways, leading to downstream effects on cellular functions.
Result of Action
Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it is plausible that 2-(4-Chlorophenyl)pyridine may exert similar effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
2-(4-Chlorophenyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .
Cellular Effects
The effects of 2-(4-Chlorophenyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(4-Chlorophenyl)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are essential for signal transduction pathways. This inhibition can result in altered cellular responses and changes in gene expression. Furthermore, 2-(4-Chlorophenyl)pyridine can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorophenyl)pyridine can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into various metabolites, some of which may have different biological activities. Long-term exposure to 2-(4-Chlorophenyl)pyridine can lead to cumulative effects on cellular processes, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 2-(4-Chlorophenyl)pyridine vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 2-(4-Chlorophenyl)pyridine have been associated with hepatotoxicity and neurotoxicity in animal studies. These threshold effects highlight the importance of dosage in determining the safety and efficacy of this compound .
Metabolic Pathways
2-(4-Chlorophenyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may be active and contribute to the compound’s overall biological effects. Additionally, 2-(4-Chlorophenyl)pyridine can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 2-(4-Chlorophenyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-(4-Chlorophenyl)pyridine within tissues can also influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 2-(4-Chlorophenyl)pyridine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of 2-(4-Chlorophenyl)pyridine can provide insights into its mechanisms of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXIEVDMCNQVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374051 | |
| Record name | 2-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5969-83-5 | |
| Record name | 2-(4-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of the 2-(4-Chlorophenyl)pyridine moiety in clofazimine analogs contribute to their anti-tubercular activity?
A: While the provided abstract doesn't delve into the specific mechanism of action, it highlights that the research focuses on improving the physicochemical properties of clofazimine analogs []. This suggests that the 2-(4-Chlorophenyl)pyridine moiety, being a part of these analogs, plays a role in influencing these properties. It's likely that modifications to this core structure were explored to optimize properties like solubility, lipophilicity, and metabolic stability, all of which are crucial for drug efficacy. Further research into the structure-activity relationship would be needed to pinpoint the exact contribution of this moiety to the anti-tubercular activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

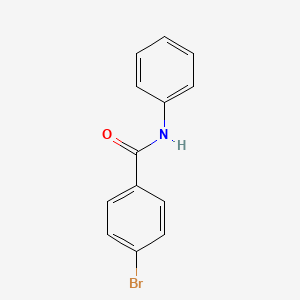
![4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1585625.png)
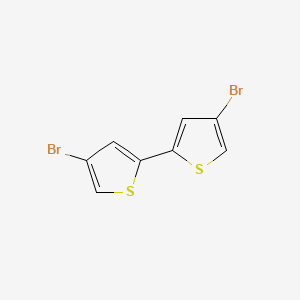
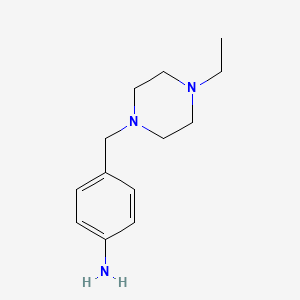
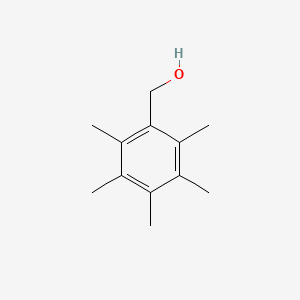
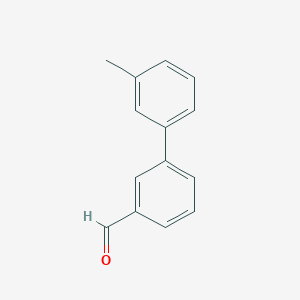
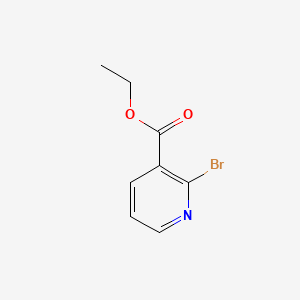
![[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol](/img/structure/B1585634.png)

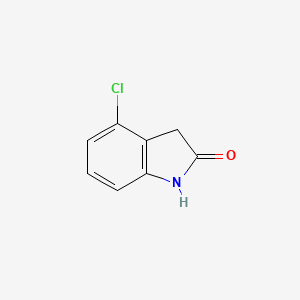
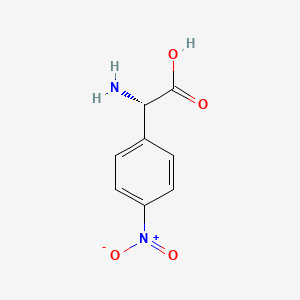
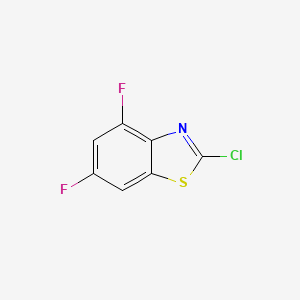
![4-[4-(Methylthio)phenyl]-4-oxobutanoic acid](/img/structure/B1585642.png)
